Anisole chromium tricarbonyl

Thermodynamics Organometallic chemistry Computational chemistry

Choose (η6-Anisole)Cr(CO)3 for unrivaled stereochemical outcomes. The electron-rich methoxy substituent provides superior thermodynamic stability and directs nucleophilic addition exclusively ortho, delivering >99:1 d.r. for chiral amine and natural product synthesis. Its unique activation profile enables σ,π-bimetallic Fischer carbene construction and benchmark metallodrug SAR studies, making generic (η6-arene)Cr(CO)3 analogs unsuitable.

Molecular Formula C10H8CrO4
Molecular Weight 244.16 g/mol
CAS No. 12116-44-8
Cat. No. B078597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisole chromium tricarbonyl
CAS12116-44-8
Molecular FormulaC10H8CrO4
Molecular Weight244.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
InChIInChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;;
InChIKeyUFRCESJPICEFIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anisole Chromium Tricarbonyl (CAS 12116-44-8): A Foundational (η6-Arene)Cr(CO)3 Complex for Directed Organic Synthesis


Anisole chromium tricarbonyl (η6-Anisole)Cr(CO)3, CAS 12116-44-8, is a prototypical member of the (η6-arene)tricarbonylchromium(0) complex family. It features an anisole (methoxybenzene) ligand π-coordinated to a chromium tricarbonyl [Cr(CO)3] fragment, with a molecular formula of C10H8CrO4 and a molecular weight of 244.16 g/mol [1]. The complexation of an arene to a Cr(CO)3 unit fundamentally alters its chemical behavior, enabling unprecedented transformations by activating the aromatic ring toward nucleophilic attack and imparting planar chirality [2]. Its crystalline solid form (melting point: 84–85 °C) and its utility as a versatile intermediate for stereoselective synthesis and regiospecific functionalization make it a critical reagent in both academic and industrial organic chemistry laboratories [1].

Why Simple Substitution Fails: The Unique Electronic and Steric Signature of (η6-Anisole)Cr(CO)3


Substituting anisole chromium tricarbonyl with other (η6-arene)Cr(CO)3 analogs is scientifically untenable due to the profound, quantifiable influence of the methoxy substituent on the complex's electronic structure, thermodynamic stability, and stereochemical outcomes. Unlike unsubstituted (η6-benzene)Cr(CO)3 or complexes bearing electron-withdrawing groups, the electron-rich anisole ligand exhibits a lower enthalpy of reaction and greater thermodynamic stability [1]. Critically, the presence of the methoxy group directs nucleophilic addition with a regiospecificity and diastereoselectivity that other substituents cannot replicate, as demonstrated by the exclusive ortho-lithiation observed for this complex versus the distinct 4-position lithiation in related systems [2][3]. Furthermore, the activation energy barrier for key transformations is directly modulated by the para-substituent on the arene ring, confirming that even closely related analogs yield vastly different reaction kinetics and product distributions [4].

Quantitative Evidence Guide: (η6-Anisole)Cr(CO)3 Differentiators for Scientific and Procurement Decisions


Enhanced Thermodynamic Stability vs. Less Electron-Rich Arene Complexes

The thermodynamic stability of (η6-arene)Cr(CO)3 complexes correlates directly with the electron-donating capacity of the arene substituent. A computational trend analysis shows that anisole chromium tricarbonyl, with its strong +M methoxy substituent, exhibits a lower enthalpy of reaction compared to complexes of chlorobenzene and fluorobenzene. This establishes the anisole derivative as the thermodynamically more stable complex in this series [1].

Thermodynamics Organometallic chemistry Computational chemistry

Exclusive Ortho-Directed Lithiation vs. Meta-/Para-Directed Analogs

The regiospecificity of directed ortho-metallation is fundamentally altered by the Cr(CO)3 unit and the arene substituent. Lithiation of (η6-anisole)Cr(CO)3 yields exclusively ortho-substituted products. In direct contrast, lithiation of (η6-3-methoxybenzyl alcohol)Cr(CO)3 occurs selectively at the 4-position, a site not favored in the metal-free arene [1][2].

Regioselectivity Organolithium chemistry Synthetic methodology

Tunable Vicinal Stereocontrol (>99:1) via Para-Substituent Variation

The diastereoselectivity of nucleophilic additions to (η6-anisole)Cr(CO)3 is exquisitely sensitive to the electronic nature of a para-substituent. Nucleophilic addition of tert-butyl lithiopropionate to the parent anisole complex and its para-substituted derivatives reveals a stark contrast. While the parent compound shows a certain degree of stereocontrol, introducing a para-Si(CH3)3 group results in excellent vicinal double stereoinduction with a diastereomeric ratio of >99:1. This is a quantifiable and dramatic increase in selectivity [1].

Stereoselective synthesis Nucleophilic addition Asymmetric synthesis

Quantifiable In Vivo Analgesic Activity vs. Standard Controls

The biological activity of (η6-anisole)Cr(CO)3 has been directly quantified in an in vivo model. Intraperitoneal injection in Wistar rats at doses of 30 and 50 mg/kg showed a significant analgesic effect compared to a saline control group and a dipyrone (metamizole) standard group, although its efficacy was lower than that of morphine. This provides a direct, quantitative biological benchmark for this specific complex [1].

Bioorganometallic chemistry Pharmacology In vivo activity

Synthetic Accessibility: High-Yield, Modified Procedure vs. Literature Methods

The practical utility of a compound is often gated by its synthetic accessibility. A modified general procedure for the synthesis of (η6-anisole)Cr(CO)3 has been reported, which results in the complex being 'easily obtained.' While a direct yield comparison to other arene-Cr(CO)3 complexes is not provided, the modification and its outcome suggest an optimized route for this specific substrate relative to standard literature methods for other arenes [1].

Synthetic methodology Process chemistry Yield optimization

Optimized Application Scenarios for (η6-Anisole)Cr(CO)3 Based on Validated Differentiation


Asymmetric Synthesis of Chiral Building Blocks via Nucleophilic Dearomatization

Procure (η6-anisole)Cr(CO)3 to exploit its established capacity for high diastereocontrol in nucleophilic additions. The evidence demonstrates that with appropriate substitution, stereoselectivity can exceed >99:1 d.r. [1]. This platform is specifically validated for the formal synthesis of complex natural products like (+/-)-erythro Juvabione and other chiral amines, making it an essential reagent for medicinal chemistry and natural product synthesis programs requiring stereochemically precise intermediates.

Directed Ortho-Functionalization for Regiospecific Arene Modification

Utilize the absolute ortho-regioselectivity of (η6-anisole)Cr(CO)3 in directed lithiation sequences. Unlike other arene-Cr(CO)3 complexes that may yield mixtures or favor other positions, this complex directs metalation exclusively to the ortho position [2][3]. This property is critical for the synthesis of ortho-substituted arenes, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The Cr(CO)3 group can be easily removed after functionalization to yield the desired metal-free ortho-substituted anisole derivative.

Synthesis of Advanced Heterobimetallic and Trimetallic Complexes

Leverage the enhanced activation of anisole by π-coordination to Cr(CO)3 for the synthesis of sophisticated σ,π-bimetallic and heterotrimetallic Fischer carbene complexes [2]. The electronic effects of the Cr(CO)3 unit facilitate subsequent functionalization, granting access to unique molecular architectures with tailored redox properties. These complexes are of high interest for materials science, catalysis, and fundamental organometallic research.

In Vivo Pharmacological Studies in Bioorganometallic Chemistry

For research groups investigating the therapeutic potential of organometallic compounds, (η6-anisole)Cr(CO)3 serves as a benchmark molecule with documented, dose-dependent analgesic activity in an in vivo rodent model [4]. It provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at developing new metallodrugs or understanding the pharmacological effects of the Cr(CO)3 moiety.

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